N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide
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Overview
Description
N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a pyridine ring, a piperidine ring, and an o-tolyloxy group
Preparation Methods
The synthesis of N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:
Formation of the pyridin-4-ylpiperidine intermediate: This step involves the reaction of pyridine with piperidine under specific conditions to form the pyridin-4-ylpiperidine intermediate.
Introduction of the o-tolyloxy group: The intermediate is then reacted with o-tolyl alcohol in the presence of a suitable catalyst to introduce the o-tolyloxy group.
Acetylation: The final step involves the acetylation of the intermediate to form this compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and continuous flow processes.
Chemical Reactions Analysis
N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule. Common reagents for these reactions include alkyl halides and nucleophilic bases.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a lead compound in drug discovery and development.
Industry: The compound may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide can be compared with other similar compounds, such as:
N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-2-(phenoxy)acetamide: This compound has a phenoxy group instead of an o-tolyloxy group, which may result in different chemical and biological properties.
N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-2-(methoxy)acetamide: The presence of a methoxy group in this compound may lead to variations in its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2-methylphenoxy)-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-16-4-2-3-5-19(16)25-15-20(24)22-14-17-8-12-23(13-9-17)18-6-10-21-11-7-18/h2-7,10-11,17H,8-9,12-15H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTAVVGPUTZRKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC2CCN(CC2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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